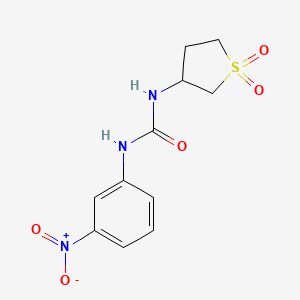

N-(2-(呋喃-3-基)-2-羟乙基)-4-氧代-4H-色烯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic molecule that contains a furan ring and a chromene ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chromene is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Furan rings can undergo a variety of reactions, including electrophilic substitution and nucleophilic addition .科学研究应用

合成与催化

一项研究详细介绍了使用硝酸铈铵无溶剂合成高度官能化的 4H-色烯-3-甲酰胺衍生物。这种涉及多组分反应的方法突出了这些化合物在有机合成中的重要性,为具有溶致变色、抗菌和抗氧化特性的生物重要分子提供了一条有效的途径 (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017)。

材料科学应用

在尖晶石混合金属氧化物催化剂上将 5-羟甲基-2-糠醛选择性氧化为呋喃-2,5-二甲酸的研究突出了呋喃衍生物在聚合物工业中的潜在用途。这些化合物在制造可持续聚合物(如聚酯、聚酰胺和聚氨酯)中可以发挥关键作用,展示了它们在创造环保材料方面的适用性 (Archana Jain 等人,2015)。

光物理行为

另一项研究探索了香豆素衍生物染料和葫芦[7]脲的主客体相互作用,导致形成与汞离子形成超分子三元复合物。这项工作展示了此类复合物的光物理性质,表明在传感和分子识别技术中具有潜在应用 (M. Aliaga 等人,2015)。

呋喃-脂肪族聚酰胺的合成

关于基于呋喃-2,5-二甲酸的呋喃-脂肪族聚酰胺的酶促聚合的研究为聚苯二甲酰胺提供了一种可持续的替代方案。这些材料可以用作高性能材料,表明呋喃衍生物在开发新的可持续聚合物技术中的作用 (Yi Jiang 等人,2015)。

绿色化学

在微波辐射下,在水性介质中无催化剂合成多种取代的 6H-苯并[c]色烯和 6H-苯并[c]色烯-6-酮突出了绿色化学方法在合成这些化合物中的重要性。此类方法有助于开发环保的化学工艺 (Yan He 等人,2012)。

作用机制

Target of Action

Furan derivatives, which this compound is a part of, have been known to interact with various targets or receptors in the body .

Mode of Action

Furan derivatives have been reported to interact with their targets, leading to potential therapeutic effects .

Biochemical Pathways

Furan derivatives have been known to influence various biochemical pathways .

Pharmacokinetics

The presence of the furan ring in furan derivatives is known to improve the pharmacokinetic characteristics of lead molecules .

Result of Action

Furan derivatives have been reported to have various therapeutic properties .

Action Environment

The synthesis of furan derivatives has been reported to be influenced by various conditions .

属性

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c18-12-7-15(22-14-4-2-1-3-11(12)14)16(20)17-8-13(19)10-5-6-21-9-10/h1-7,9,13,19H,8H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJRTFVGBUNHAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=COC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2389835.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2389837.png)

![2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2389838.png)

![3-chloro-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2389840.png)

![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2389841.png)

![6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2389846.png)

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2389848.png)

![3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2389850.png)

![6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2389852.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2389854.png)